Azido-PEG5-azide

Description

The exact mass of the compound 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

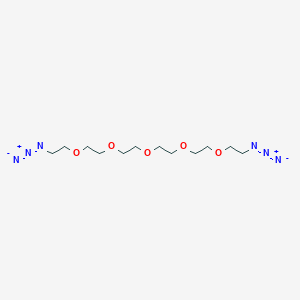

1-azido-2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N6O5/c13-17-15-1-3-19-5-7-21-9-11-23-12-10-22-8-6-20-4-2-16-18-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHIMLOZSDFRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596009 | |

| Record name | 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356046-26-9 | |

| Record name | 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azido-PEG5-Azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG5-azide: A Homobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG5-azide, systematically named 1,17-diazido-3,6,9,12,15-pentaoxaheptadecane, is a versatile homobifunctional crosslinking reagent that has garnered significant attention in the fields of chemical biology, drug discovery, and materials science. Its structure, featuring a hydrophilic pentaethylene glycol (PEG) spacer flanked by two terminal azide groups, makes it an ideal component for "click chemistry" reactions. This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and characterization methods are also presented to facilitate its practical application in a research setting.

Chemical Properties and Structure

This compound is a colorless to light yellow oil at room temperature, soluble in a variety of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its aqueous solubility is a key feature, imparted by the flexible polyethylene glycol chain, which enhances the pharmacokinetic properties of the resulting bioconjugates.[1]

The terminal azide groups are the reactive handles of the molecule, enabling covalent bond formation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below. It is important to note that slight variations in molecular weight and formula may be reported by different suppliers, often due to the nature of PEG synthesis which can result in a distribution of chain lengths. The data presented here is for the discrete, five-ethylene glycol unit compound.

| Property | Value | Reference(s) |

| CAS Number | 356046-26-9 | [3][4] |

| Molecular Formula | C12H24N6O5 or C14H28N6O5 | [1][3] |

| Molecular Weight | 332.36 g/mol or 360.4 g/mol | [3][5] |

| Physical Form | Liquid/Colorless Oil | [4][5] |

| Density | ~1.13 g/mL | [4] |

| Purity | >95% | [3] |

| Solubility | DCM, THF, acetonitrile, DMF, DMSO, Water | [5][6] |

| Storage Conditions | Short term (days to weeks): 0-10 °C; Long term (months to years): -20°C | [3][5] |

Note on Molecular Formula and Weight Discrepancies: The formula C12H24N6O5 and molecular weight of 332.36 g/mol correspond to a PEG linker with five ethylene glycol units. The alternative formula and weight may be due to different naming conventions or the inclusion of additional small alkyl chains in the product from some suppliers. Researchers should always refer to the certificate of analysis for the specific batch they are using.

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, a general understanding of its synthesis can be valuable. A common method involves a two-step process starting from pentaethylene glycol.

Step 1: Mesylation of Pentaethylene Glycol

-

Dissolve pentaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0°C.

-

Add triethylamine (2.2 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dimesylated PEG intermediate.

Step 2: Azidation of the Dimesylated Intermediate

-

Dissolve the dimesylated pentaethylene glycol (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (3-5 equivalents) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent such as ethyl acetate or DCM.

-

Wash the combined organic layers with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization

The successful synthesis and purity of this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure. In the 1H NMR spectrum, the characteristic signals for the methylene protons adjacent to the azide group are expected to appear around 3.4 ppm, while the repeating ethylene glycol protons will be observed as a multiplet around 3.6-3.7 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A strong, sharp absorption band around 2100 cm-1 is indicative of the azide functional group.

-

Mass Spectrometry (MS): The molecular weight of the synthesized compound can be confirmed by techniques such as electrospray ionization mass spectrometry (ESI-MS).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general guideline for the conjugation of this compound to an alkyne-containing molecule.

-

Dissolve the alkyne-containing substrate (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMF).

-

Prepare a stock solution of the copper (II) sulfate (CuSO4) and a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.

-

Prepare a fresh stock solution of a reducing agent, typically sodium ascorbate, in water.

-

Add the copper/ligand solution to the reaction mixture to a final concentration of approximately 100-200 µM copper.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Stir the reaction at room temperature for 1-24 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, the product can be purified by techniques such as HPLC or column chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC offers a copper-free alternative for bioconjugation, which is particularly advantageous for in vivo applications.

-

Dissolve the strained alkyne (e.g., a DBCO or BCN derivative) (1 equivalent) in a biocompatible buffer (e.g., PBS) or a suitable organic solvent.

-

Add this compound (1-1.5 equivalents) to the solution.

-

Allow the reaction to proceed at room temperature or 37°C for 1-12 hours.

-

Monitor the reaction progress by LC-MS or HPLC.

-

The resulting triazole conjugate can be purified by size exclusion chromatography or HPLC.

Applications in Drug Development

The primary utility of this compound lies in its role as a flexible and hydrophilic linker to connect two molecular entities.[7] Its homobifunctional nature allows for the straightforward synthesis of symmetrical constructs or the sequential attachment to two different molecules.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and relative orientation of the target protein and the E3 ligase.[8] this compound is an excellent choice for a PROTAC linker due to its hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.

The general workflow for synthesizing a PROTAC using this compound is depicted below. This typically involves the synthesis of an alkyne-functionalized ligand for the protein of interest (POI) and an alkyne-functionalized ligand for the E3 ligase. A sequential click chemistry approach is then employed.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics where a potent cytotoxic agent is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker in an ADC is critical for the stability of the conjugate in circulation and the efficient release of the payload at the target site. While this compound can be used to synthesize components of ADCs, it is more commonly employed in the development of ADC linkers with cleavable or non-cleavable properties.[9] For example, it can be used to conjugate a drug payload to a cleavable moiety that is then attached to the antibody.

Conclusion

This compound is a valuable and versatile tool for researchers in the life sciences. Its well-defined structure, hydrophilicity, and bioorthogonal reactivity make it a powerful building block for the construction of complex biomolecules and therapeutic agents. The detailed information and protocols provided in this guide are intended to empower scientists and drug development professionals to effectively utilize this compound in their research endeavors, ultimately contributing to advancements in medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane 356046-26-9 [sigmaaldrich.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-azide is a discrete polyethylene glycol (PEG) derivative that serves as a homobifunctional linker, playing a crucial role in modern bioconjugation and drug development. Its structure, featuring a five-unit ethylene glycol chain terminated by azide groups at both ends, imparts desirable aqueous solubility and a defined length for spacing applications.[1] The terminal azide functionalities are key for their participation in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These characteristics make this compound a valuable tool for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and applications of this important chemical entity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from pentaethylene glycol. The first step involves the activation of the terminal hydroxyl groups, commonly by conversion to a better leaving group such as a mesylate. The second step is a nucleophilic substitution reaction where the mesylate groups are displaced by azide ions.[4][5]

Experimental Protocol: Two-Step Synthesis

Step 1: Mesylation of Pentaethylene Glycol

-

Dissolve pentaethylene glycol in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution in an ice bath.

-

Add a base, such as triethylamine (Et3N), to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude pentaethylene glycol dimesylate.

Step 2: Azidation of Pentaethylene Glycol Dimesylate

-

Dissolve the crude pentaethylene glycol dimesylate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add an excess of sodium azide (NaN3) to the solution.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours to overnight.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the product using column chromatography on silica gel to yield the final product as a colorless oil.[6]

Synthesis Workflow

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

Azido-PEG5-azide: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Azido-PEG5-azide, a homobifunctional crosslinker integral to advancements in chemical biology, drug discovery, and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, relevant experimental applications, and visual representations of its utility in modern scientific workflows.

Core Physicochemical Properties

This compound is a polyethylene glycol (PEG)-based molecule with terminal azide groups. The PEG5 spacer enhances solubility in aqueous solutions, a critical feature for biological applications. The dual azide functionalities allow for versatile conjugation through "click chemistry," a set of highly efficient and specific reactions.

A summary of the key quantitative data for this compound is presented in the table below for straightforward reference and comparison.

| Property | Value | Source |

| CAS Number | 356046-26-9 | [1][2] |

| Molecular Weight | 332.36 g/mol | [1][2][3][4] |

| Chemical Formula | C12H24N6O5 | [1][2] |

| Purity | >90.0% to >96% | [2] |

| Appearance | Colorless to Yellow Liquid/Oil | [3][4] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [4] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [1] |

Experimental Applications and Protocols

This compound is predominantly utilized as a linker in two key areas: PROTAC (Proteolysis Targeting Chimera) development and click chemistry applications. As a PROTAC linker, it connects a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the degradation of the target protein.

In the realm of click chemistry, the terminal azide groups of this compound react with alkyne-containing molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction forms a stable triazole linkage, enabling the conjugation of various molecules, such as fluorescent dyes, biotin, or other biomolecules, to a target of interest.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for the conjugation of an alkyne-modified molecule to this compound. Note that specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for individual applications.

Materials:

-

This compound

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Appropriate solvent (e.g., DMSO, DMF, water/t-butanol mixture)

Procedure:

-

Dissolve the alkyne-modified molecule and a molar excess of this compound in the chosen solvent.

-

Prepare a fresh solution of sodium ascorbate in water.

-

Prepare a solution of copper(II) sulfate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The order of addition is crucial to ensure the reduction of Cu(II) to the catalytic Cu(I) species.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as TLC, LC-MS, or HPLC.

-

Upon completion, the product can be purified using standard chromatographic techniques.

Visualizing Experimental Workflows

To further elucidate the role of this compound in a common experimental setup, the following diagrams illustrate a typical workflow for a click chemistry reaction and the logical structure of a PROTAC molecule.

Caption: Workflow for a CuAAC Click Chemistry Reaction.

Caption: Logical Structure of a PROTAC Molecule.

References

Role of PEGylation in drug delivery systems

An In-Depth Technical Guide to the Role of PEGylation in Drug Delivery Systems

Introduction

PEGylation is a well-established and widely utilized strategy in drug delivery, involving the covalent or non-covalent attachment of polyethylene glycol (PEG) polymer chains to therapeutic molecules, proteins, or drug delivery vehicles like nanoparticles and liposomes.[1][2] This modification is designed to enhance the pharmacokinetic and pharmacodynamic properties of the therapeutic agent.[3][4] By altering characteristics such as solubility, stability, and circulation time, PEGylation aims to improve drug efficacy and safety.[5][6] Since the first PEGylated drug, Adagen®, was approved by the FDA in 1990, the technology has become a cornerstone of the biopharmaceutical industry, leading to a multi-billion dollar market with numerous approved products for treating a range of diseases, including cancer and chronic inflammatory conditions.[7]

PEG, a synthetic and hydrophilic polymer, is considered non-toxic and non-immunogenic, making it a preferred choice for modifying therapeutic agents.[2][8] The process can "mask" the drug from the host's immune system, reduce degradation, and increase its hydrodynamic size, which in turn prolongs its time in circulation by decreasing renal clearance.[1] This guide provides a detailed overview of the core mechanisms, applications, quantitative effects, and experimental protocols associated with PEGylation for researchers, scientists, and drug development professionals.

Core Mechanisms and Advantages of PEGylation

The therapeutic benefits of PEGylation stem from several key mechanistic principles that alter how a drug or its carrier interacts with the biological environment.

The "Stealth" Effect and Reduced Opsonization

A primary advantage of PEGylation is its ability to confer "stealth" properties to drug carriers like nanoparticles and liposomes.[9][10] The surface of an unmodified carrier is rapidly coated by blood proteins called opsonins, which mark the carrier for recognition and rapid clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[6][9]

The PEG chains form a dense, hydrophilic, and flexible layer on the nanoparticle surface.[11] This layer sterically hinders the adsorption of opsonins and reduces interactions with phagocytic cells.[11][12] This "stealth" characteristic allows the drug carrier to evade immune surveillance, significantly prolonging its circulation time in the bloodstream from minutes to many hours.[9][11]

Improved Pharmacokinetics (PK)

PEGylation dramatically alters the pharmacokinetic profile of therapeutic agents. By increasing the hydrodynamic volume of a molecule, PEGylation reduces its renal filtration rate, a primary clearance mechanism for smaller proteins and peptides.[1][] This effect is a major contributor to the extended plasma half-life of PEGylated drugs.[6][14] For instance, the half-life of PEG can increase from 18 minutes to 16.5 hours as its molecular weight increases from 6 kDa to 50 kDa.[] This prolonged circulation time allows for sustained therapeutic concentrations and often permits a reduced dosing frequency, which can improve patient adherence and quality of life.[15]

Enhanced Permeability and Retention (EPR) Effect

For cancer therapeutics, PEGylation is crucial for exploiting the Enhanced Permeability and Retention (EPR) effect.[7][16] Solid tumors often have a disorganized and leaky vasculature with wide fenestrations, which allows nanoparticles and other large molecules to extravasate from the blood into the tumor interstitium.[16][17] Furthermore, tumor tissues typically lack effective lymphatic drainage, which means that once these macromolecules enter the tumor tissue, they are retained for an extended period.[16] The prolonged circulation time afforded by PEGylation maximizes the opportunity for the drug carrier to accumulate in the tumor via this passive targeting mechanism.[18][19] Nanoparticles with a size of 100-200 nm are considered optimal for achieving a maximized EPR effect.[20]

Reduced Immunogenicity

For therapeutic proteins, particularly those of non-human origin or with novel structures, immunogenicity is a significant concern.[21] The host immune system can recognize the protein as foreign, leading to the production of anti-drug antibodies (ADAs).[22] These ADAs can neutralize the drug's therapeutic effect and, in some cases, cause severe allergic reactions.[23] PEGylation can "mask" the antigenic epitopes on the protein surface, shielding them from recognition by immune cells.[7] This steric hindrance reduces the likelihood of an immune response, thereby lowering the immunogenicity of the therapeutic protein.[5][21]

Quantitative Data on Pharmacokinetic Improvements

The theoretical advantages of PEGylation are substantiated by significant quantitative improvements in the pharmacokinetic profiles of numerous drugs. The table below summarizes the impact of PEGylation on the half-life and clearance of several key therapeutic agents.

| Therapeutic Agent | Form | Indication | Elimination Half-Life (t½) | Clearance Rate | Reference(s) |

| Interferon alfa-2b | Native | Hepatitis C | ~2.3 - 4.6 hours | ~231 mL/h/kg | [24] |

| PEGylated (PegIntron®) | Hepatitis C | ~40 hours (sustained concentrations) | ~22 mL/h/kg | [24] | |

| Doxorubicin | Free Drug | Cancer | ~1 - 3 hours (initial phase) | High, ~632 L/m² (Vd) | [22] |

| PEGylated Liposomal (Doxil®) | Cancer | ~36.4 hours | ~0.03 L/h/m² | [22] | |

| L-Asparaginase | Native E. coli | Leukemia | ~8 - 30 hours | Rapid | [5][25] |

| PEGylated (Oncaspar®) | Leukemia | ~5.7 days (~137 hours) | 5-fold lower than native | [5][25] |

Experimental Protocols and Methodologies

The successful development of PEGylated drug delivery systems relies on robust and well-characterized experimental procedures. This section outlines generalized protocols for the creation and characterization of these systems.

General Protocol for Protein PEGylation (Amine-Reactive)

This protocol describes the common method of conjugating an N-Hydroxysuccinimide (NHS)-activated PEG to primary amines (e.g., lysine residues) on a protein surface.[26][27]

-

Reagent and Buffer Preparation:

-

Allow the PEG-NHS ester reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.[26][28]

-

Dissolve the protein to be PEGylated (e.g., 1-10 mg/mL) in an amine-free buffer, such as 0.1 M Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[3][7] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the reaction.[28]

-

Immediately before use, dissolve the PEG-NHS ester in an anhydrous organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[28] Do not store this solution, as the NHS-ester moiety readily hydrolyzes.[28]

-

-

Conjugation Reaction:

-

Calculate the required volume of the PEG-NHS stock solution. A 5- to 20-fold molar excess of PEG-NHS ester over the protein is a common starting point.[27][28] The optimal ratio depends on the protein concentration and the desired degree of PEGylation.[26]

-

Slowly add the calculated volume of the PEG-NHS solution to the stirring protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[28]

-

Incubate the reaction mixture. Typical incubation is for 30-60 minutes at room temperature or 2 hours on ice.[28]

-

-

Purification and Storage:

-

Stop the reaction by adding a quenching buffer (e.g., 1 M Tris or glycine) to react with any excess PEG-NHS ester.

-

Remove unreacted PEG and byproducts from the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis.[26]

-

Store the purified PEGylated protein under conditions optimal for the unmodified protein.[28]

-

General Protocol for Preparing PEGylated Liposomes

The thin-film hydration method is a standard technique for producing PEGylated liposomes.[29][30]

-

Lipid Film Formation:

-

Dissolve the primary structural lipids (e.g., soy phosphatidylcholine), cholesterol, and a PEG-lipid conjugate (e.g., DSPE-PEG2000) in a suitable organic solvent like chloroform or a chloroform-methanol mixture in a round-bottom flask.[30][31]

-

Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature.[30] This will deposit a thin, dry lipid film on the inner wall of the flask.[32]

-

Dry the film further under a high vacuum for several hours (or overnight) to remove all residual organic solvent.[32]

-

-

Hydration:

-

Hydrate the lipid film by adding an aqueous buffer (e.g., PBS), which may contain the hydrophilic drug to be encapsulated.[30] The temperature of the hydration medium should be kept above the transition temperature of the lipids.[32]

-

Agitate the flask vigorously (e.g., by vortexing or manual shaking). This process causes the lipid film to swell and peel off, forming multilamellar vesicles (MLVs).[31]

-

-

Size Reduction (Extrusion/Sonication):

-

To obtain smaller, more uniform vesicles (e.g., Large Unilamellar Vesicles, LUVs), the MLV suspension must be downsized.[32]

-

Extrusion: Repeatedly pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder. This is the preferred method for generating particles with a narrow size distribution.

-

Sonication: Use a probe or bath sonicator to apply high-energy sound waves to the MLV suspension, breaking them down into smaller vesicles.

-

Characterization Workflow

Proper characterization is critical to ensure the quality, consistency, and performance of PEGylated drug delivery systems.[33]

-

Size and Polydispersity:

-

Method: Dynamic Light Scattering (DLS).[23]

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[23] It determines the hydrodynamic diameter (the effective size of the particle plus its hydration layer) and the Polydispersity Index (PDI), a measure of the breadth of the size distribution.[34]

-

Procedure: A diluted sample of the nanoparticle suspension is placed in a cuvette and analyzed.[33] The hydrodynamic size of PEGylated particles is expected to be larger than the core size measured by techniques like Transmission Electron Microscopy (TEM).[33]

-

-

Surface Charge:

-

Method: Zeta Potential Measurement.[9]

-

Principle: This technique measures the electrophoretic mobility of particles in an applied electric field. The resulting Zeta potential (in mV) is an indicator of the surface charge and the colloidal stability of the suspension.[9]

-

Procedure: PEGylation typically reduces the absolute value of the zeta potential, bringing it closer to neutral, which reflects the shielding of surface charges by the PEG layer.[33]

-

-

Degree of PEGylation:

-

Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[35][36]

-

Principle: MALDI-TOF MS measures the mass-to-charge ratio of molecules. For a PEGylated protein, the resulting spectrum will show a series of peaks corresponding to the unmodified protein and the protein conjugated with one, two, or more PEG chains.[20][36]

-

Procedure: The mass difference between the peaks corresponds to the mass of the attached PEG moiety. The relative intensity of the peaks can be used to determine the distribution and average degree of PEGylation.[35][36]

-

Challenges and Limitations of PEGylation

Despite its widespread success, PEGylation is not without its challenges and limitations.

-

Immunogenicity of PEG: Although long considered non-immunogenic, studies have shown that PEG itself can elicit an immune response, leading to the formation of anti-PEG antibodies.[23][37] Pre-existing anti-PEG antibodies have been found in a portion of the healthy population.[35] The presence of these antibodies can lead to an "accelerated blood clearance" (ABC) phenomenon upon repeated administration of a PEGylated therapeutic, where the drug is cleared much more rapidly than expected, reducing its efficacy.[11][23] In rare cases, this can also lead to hypersensitivity or anaphylactic reactions.[23]

-

Reduced Bioactivity: The same steric hindrance that provides the "stealth" effect can also be a drawback.[27] The PEG chains may mask the active site of a protein or hinder its interaction with a target receptor, leading to a partial loss of biological activity.[][14] This necessitates a careful balance between optimizing the pharmacokinetic benefits and preserving the pharmacodynamic properties of the drug.[14]

-

Manufacturing and Characterization Complexity: The process of PEGylation adds complexity and cost to drug manufacturing.[7] Achieving a consistent and well-defined degree of PEGylation from batch to batch can be challenging. The resulting product is often a heterogeneous mixture of molecules with varying numbers of PEG chains attached, which requires extensive analytical characterization.[34]

-

Non-Biodegradability: A key drawback of PEG is its low biodegradability.[26] While smaller PEG chains can be excreted through the kidneys, larger chains may accumulate in tissues, raising potential long-term safety concerns.[26] Research is ongoing to develop biodegradable PEGs or alternative polymers to mitigate this issue.[7]

Conclusion

PEGylation remains a gold-standard technology in the field of drug delivery, offering a powerful and versatile platform for improving the therapeutic index of a wide range of drugs, from small molecules to large biologics.[26] Its ability to prolong circulation half-life, reduce immunogenicity, and enable passive tumor targeting through the EPR effect has revolutionized the treatment of numerous diseases.[4][15] However, the challenges associated with anti-PEG immunity and potential loss of bioactivity highlight the need for continued innovation. Future research directions include the development of site-specific PEGylation techniques to create more homogeneous products, the design of cleavable PEG linkers, and the exploration of alternative "stealth" polymers to overcome the limitations of current approaches.[7] By addressing these challenges, PEGylation will continue to be a critical tool in the development of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Polyethylene Glycol-conjugated L-asparaginase versus native L-asparaginase in combination with standard agents for children with acute lymphoblastic leukemia in second bone marrow relapse: a Children's Oncology Group Study (POG 8866) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Protein PEGylation [jenkemusa.com]

- 8. researchgate.net [researchgate.net]

- 9. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. krishisanskriti.org [krishisanskriti.org]

- 11. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. creativepegworks.com [creativepegworks.com]

- 15. youtube.com [youtube.com]

- 16. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]

- 17. scholarworks.uark.edu [scholarworks.uark.edu]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PEG-asparaginase and native Escherichia coli L-asparaginase in acute lymphoblastic leukemia in children and adolescents: a systematic review | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 22. aacrjournals.org [aacrjournals.org]

- 23. mdpi.com [mdpi.com]

- 24. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Asparaginase pharmacokinetics and implications of therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. broadpharm.com [broadpharm.com]

- 29. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 31. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 32. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 33. benchchem.com [benchchem.com]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. benchchem.com [benchchem.com]

- 37. Dose dependency of pharmacokinetics and therapeutic efficacy of pegylated liposomal doxorubicin (DOXIL) in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding bifunctional crosslinkers for bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of bifunctional crosslinkers, essential reagents for the covalent conjugation of biomolecules. We will delve into their classification, chemical reactivity, and diverse applications, with a focus on providing practical data and methodologies to empower your research and development endeavors.

Introduction to Bifunctional Crosslinkers

Bifunctional crosslinkers are molecules with two reactive ends capable of covalently bonding to specific functional groups on other molecules, such as proteins, peptides, or nucleic acids.[1][2] These reagents are fundamental in bioconjugation, the process of creating stable complexes from two or more biomolecules.[2][3] The structure of a bifunctional crosslinker typically consists of two reactive groups connected by a spacer arm. The nature of these reactive groups dictates the target functional groups, while the spacer arm influences the distance between the conjugated molecules and can impart properties like solubility or cleavability.

The applications of bifunctional crosslinkers are extensive and impactful, particularly in drug development. They are instrumental in:

-

Creating Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4][5]

-

Studying Protein-Protein Interactions: Stabilizing transient interactions to elucidate cellular pathways and protein complex structures.[6]

-

Immobilizing Biomolecules: Attaching proteins, antibodies, or enzymes to solid supports for use in assays, diagnostics, and purification.[7]

-

Developing Immunogens: Conjugating haptens to carrier proteins to elicit a robust immune response for antibody production.[8]

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be classified based on the nature of their reactive ends and the properties of their spacer arm.

Homobifunctional vs. Heterobifunctional

-

Homobifunctional Crosslinkers: These possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group, such as crosslinking the subunits of a protein.[6][9] A common example is Disuccinimidyl suberate (DSS), which has two NHS esters for reacting with primary amines.[6] While straightforward to use, they can lead to undesired polymerization and self-conjugation.[7]

-

Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for a more controlled, sequential (two-step) conjugation.[7][9] This minimizes unwanted side reactions.[7][10] A widely used example is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which contains an NHS ester to react with amines and a maleimide group to react with sulfhydryls.[6][10]

Reactive Group Chemistry

The specificity of a crosslinker is determined by its reactive groups, which target specific functional groups on biomolecules.[2][7]

-

Amine-Reactive: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive group, targeting the primary amines found on lysine residues and the N-terminus of proteins.[1][2] The reaction is most efficient at a pH of 7.0-9.0 and results in a stable amide bond.[1][11]

-

Sulfhydryl-Reactive: Maleimides are the most popular choice for targeting sulfhydryl groups on cysteine residues.[7] This reaction is highly specific and forms a stable thioether bond at a pH range of 6.5-7.5.[11]

-

Carboxyl-Reactive: Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to couple carboxyl groups to primary amines.[7] EDC is a "zero-length" crosslinker, meaning it facilitates the direct formation of an amide bond without becoming part of the final crosslink.[7]

-

Photoreactive: These crosslinkers, typically containing aryl-azide or diazirine groups, are inert until activated by UV light.[11][] Upon activation, they can react non-specifically with a variety of functional groups, making them useful for capturing interactions when specific functional group targets are unknown or unavailable.[11][]

Spacer Arm Properties

The spacer arm connects the two reactive ends and its characteristics are crucial for the functionality of the crosslinker.

-

Length: The length of the spacer arm determines the distance between the conjugated molecules.[13] This can be a critical factor when studying protein structures or interactions. Spacer arms are often categorized as short (<10 Å), medium (10.1–30 Å), or long (>30 Å).[13]

-

Cleavable vs. Non-Cleavable:

-

Cleavable Linkers: These contain a bond within the spacer arm that can be broken under specific conditions, such as reduction (disulfide bonds), changes in pH (acid-labile linkers), or enzymatic activity.[5][14] This is particularly important in applications like ADCs, where the cytotoxic payload needs to be released inside the target cell.[5][14]

-

Non-Cleavable Linkers: These form a stable, permanent bond between the molecules.[5][15] They are preferred when long-term stability is required, for instance, in certain ADC designs where the drug is released upon lysosomal degradation of the antibody.[5][16]

-

-

Solubility: The solubility of a crosslinker is determined by its overall chemical structure. Some crosslinkers are hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction.[1][10] Others are made water-soluble by the addition of sulfonate groups (e.g., Sulfo-SMCC), which is advantageous for reactions involving sensitive proteins that could be denatured by organic solvents.[11] Water-soluble crosslinkers are also generally membrane-impermeable, making them ideal for targeting cell surface proteins.[1][10]

Quantitative Data of Common Bifunctional Crosslinkers

The following tables summarize the key quantitative properties of commonly used homobifunctional and heterobifunctional crosslinkers.

Table 1: Homobifunctional Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |

| DSS (Disuccinimidyl suberate) | NHS ester | 11.4 | No | No |

| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS ester | 11.4 | No | Yes |

| DSG (Disuccinimidyl glutarate) | NHS ester | 7.7 | No | No |

| DSP (Dithiobis(succinimidyl propionate)) | NHS ester | 12.0 | Yes (Disulfide) | No |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS ester | 12.0 | Yes (Disulfide) | Yes |

| BMH (Bismaleimidohexane) | Maleimide | 16.1 | No | No |

Data compiled from multiple sources.[6]

Table 2: Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Water Soluble? |

| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester | Maleimide | 8.3 | No | No |

| Sulfo-SMCC (Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester | Maleimide | 11.6 | No | Yes |

| MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | NHS ester | Maleimide | 10.2 | No | No |

| LC-SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate with long chain) | NHS ester | Maleimide | 11.6 | No | No |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | (activates -COOH) | 0 | No | Yes |

Data compiled from multiple sources.[6][7]

Experimental Protocols

This section provides detailed methodologies for key bioconjugation experiments.

Protocol 1: Two-Step Protein-Protein Conjugation Using SMCC

This protocol describes the conjugation of a protein with available primary amines (Protein 1) to a protein with available sulfhydryl groups (Protein 2).

Materials:

-

Protein 1 (in amine-free buffer, e.g., PBS)

-

Protein 2 (with free sulfhydryls; if necessary, reduce disulfide bonds with TCEP and desalt)

-

SMCC crosslinker

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Desalting columns

Procedure:

Step 1: Maleimide-Activation of Protein 1

-

Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[7]

-

Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF.[6]

-

Add a 10- to 20-fold molar excess of the SMCC stock solution to the solution of Protein 1.[6][16] The final concentration of the organic solvent should be kept low (ideally <10%) to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[4][17]

-

Remove the excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the maleimide groups from reacting with sulfhydryl groups on Protein 2 in an uncontrolled manner.[4][7]

Step 2: Conjugation to Sulfhydryl-Containing Protein 2

-

Immediately combine the desalted, maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

-

(Optional) To quench any unreacted maleimide groups, add a sulfhydryl-containing compound such as cysteine or β-mercaptoethanol to a final concentration of 1-10 mM and incubate for 15 minutes.[6]

-

Purify the final protein-protein conjugate using size-exclusion chromatography or another suitable purification method to separate the conjugate from unconjugated proteins and quenching reagents.

Protocol 2: Antibody Labeling with an NHS Ester Crosslinker

This protocol outlines the general procedure for labeling an antibody with a molecule containing an NHS ester, such as a fluorescent dye.

Materials:

-

Antibody (in a buffer free of primary amines, such as PBS)

-

NHS ester-containing label (e.g., fluorescent dye)

-

Anhydrous DMSO or DMF

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Antibody Preparation: If the antibody solution contains stabilizers like BSA or amino acids like glycine, it must be purified first.[5] Exchange the antibody into the Labeling Buffer. A typical antibody concentration is 1-5 mg/mL.[]

-

NHS Ester Preparation: Allow the vial of the NHS ester to come to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF.[5][9]

-

Labeling Reaction: While gently stirring the antibody solution, add a 5- to 15-fold molar excess of the NHS ester stock solution.[][15] The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[9][15]

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[5][6] Incubate for 15-30 minutes.

-

Purification: Separate the labeled antibody from the free label and quenching reagent using a desalting column or dialysis.[9][]

-

Characterization: Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry. Store the labeled antibody appropriately, often at 4°C for short-term and -20°C for long-term storage.[9][15]

Visualizations of Workflows and Logic

The following diagrams, generated using Graphviz, illustrate key decision-making processes and experimental workflows in bioconjugation.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. furthlab.xyz [furthlab.xyz]

- 6. benchchem.com [benchchem.com]

- 7. proteochem.com [proteochem.com]

- 8. korambiotech.com [korambiotech.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. interchim.fr [interchim.fr]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. Synthesis of peptide-oligonucleotide conjugates using a heterobifunctional crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biotium.com [biotium.com]

- 16. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 17. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Application Notes and Protocols for Azido-PEG5-azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Azido-PEG5-azide as a homobifunctional, hydrophilic linker in click chemistry. This versatile reagent is particularly valuable for the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a water-soluble, homobifunctional linker featuring two terminal azide groups separated by a five-unit polyethylene glycol (PEG) chain. The azide moieties enable highly selective and efficient covalent bond formation with alkyne-containing molecules through two primary "click" chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

The PEG spacer enhances the aqueous solubility of the resulting conjugates, reduces aggregation, and can improve the pharmacokinetic properties of therapeutic molecules.[3] This makes this compound an ideal tool for linking two different molecular entities, such as a targeting moiety and a therapeutic payload, in a controlled and efficient manner.

Key Features of this compound in Click Chemistry

-

Homobifunctionality: Allows for the sequential conjugation of two different alkyne-containing molecules.

-

PEG Spacer: The hydrophilic PEG chain improves the solubility and reduces the aggregation of the final conjugate.[3]

-

Biocompatibility: The resulting triazole linkage is stable under physiological conditions.

-

Versatility: Compatible with both copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry, offering flexibility for different applications and sensitivities of the molecules involved.[4][5]

Comparative Analysis of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, particularly the sensitivity of the biomolecules to copper and the desired reaction kinetics.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) is required.[2] | No catalyst is needed.[1] |

| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN)[6] |

| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[4] | Slower than CuAAC, with rates dependent on the specific cyclooctyne used.[6] |

| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of copper.[4] | Excellent biocompatibility, making it ideal for live-cell and in vivo studies.[4] |

| Side Reactions | Potential for oxidative damage to biomolecules from reactive oxygen species generated by the copper catalyst.[7] | Minimal side reactions due to the bioorthogonal nature of the reactants.[7] |

| Yields | Generally high to quantitative.[7] | Generally high, but can be influenced by the steric hindrance of the reactants.[5] |

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step sequential click chemistry reaction to conjugate two different alkyne-containing molecules (Molecule A-Alkyne and Molecule B-Alkyne).

Protocol 1: Two-Step Sequential Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for molecules that are not sensitive to copper.

Materials:

-

This compound

-

Molecule A-Alkyne (e.g., an alkyne-modified drug)

-

Molecule B-Alkyne (e.g., an alkyne-modified antibody or targeting ligand)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Organic Co-solvent (e.g., DMSO or DMF)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC)

Procedure:

Step 1: Conjugation of this compound to Molecule A-Alkyne

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of Molecule A-Alkyne in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in water.[8]

-

Prepare a 200 mM stock solution of THPTA in water.[8]

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).[8]

-

-

Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.[8]

-

Reaction Setup: In a reaction vessel, add Molecule A-Alkyne to the reaction buffer. Then, add the this compound stock solution to achieve a 1:1.5 to 1:5 molar ratio of alkyne to azide. The final concentration of the organic solvent should be kept below 10% if working with sensitive biomolecules.

-

Initiation of Reaction: Add the premixed Cu(I)/THPTA complex to the reaction mixture (typically 25 equivalents relative to the azide).[8] To initiate the click reaction, add the freshly prepared sodium ascorbate solution (typically 40 equivalents relative to the azide).[8]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[8]

-

Purification of Mono-Conjugate: Purify the resulting mono-conjugated product (Molecule A-Alkyne-PEG5-Azide) to remove excess this compound and other reagents. Size-exclusion chromatography or reverse-phase HPLC are common methods.

Step 2: Conjugation of Mono-Conjugate to Molecule B-Alkyne

-

Reaction Setup: In a new reaction vessel, dissolve the purified mono-conjugated product in the reaction buffer. Add Molecule B-Alkyne to achieve a 1:1.2 to 1:3 molar ratio of the mono-conjugate to Molecule B-Alkyne.

-

Catalyst Addition and Reaction Initiation: Repeat steps 1.2, 1.4, and 1.5 from the first conjugation, adding the catalyst premix and sodium ascorbate to initiate the second click reaction.

-

Final Purification: Purify the final conjugate (Molecule A-PEG5-Molecule B) using an appropriate method such as SEC, affinity chromatography, or HPLC to remove unreacted starting materials and byproducts.

Protocol 2: Two-Step Sequential Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for conjugating copper-sensitive biomolecules or for applications in living systems.

Materials:

-

This compound

-

Molecule A with a strained alkyne (e.g., DBCO-modified protein)

-

Molecule B with a strained alkyne (e.g., BCN-modified payload)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Organic Co-solvent (optional, e.g., DMSO)

-

Purification system (e.g., SEC or dialysis)

Procedure:

Step 1: Conjugation of this compound to Molecule A-Strained Alkyne

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a stock solution of Molecule A-Strained Alkyne in an appropriate buffer or solvent.

-

-

Reaction Setup: In a reaction vessel, dissolve Molecule A-Strained Alkyne in the reaction buffer. Add the this compound stock solution to achieve a 1:1.5 to 1:5 molar ratio of strained alkyne to azide.

-

Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time will depend on the specific strained alkyne used.

-

Purification of Mono-Conjugate: Purify the mono-conjugated product (Molecule A-Strained Alkyne-PEG5-Azide) using a method that is suitable for the biomolecule, such as SEC or dialysis, to remove excess this compound.

Step 2: Conjugation of Mono-Conjugate to Molecule B-Strained Alkyne

-

Reaction Setup: In a new reaction vessel, dissolve the purified mono-conjugated product in the reaction buffer. Add Molecule B-Strained Alkyne to achieve a 1:1.2 to 1:3 molar ratio of the mono-conjugate to Molecule B-Strained Alkyne.

-

Incubation: Repeat the incubation step as described in 2.3.

-

Final Purification: Purify the final conjugate (Molecule A-PEG5-Molecule B) using an appropriate method to remove any unreacted starting materials.

Application Example: PROTAC Synthesis

This compound is an excellent linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[9] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[10]

Experimental Workflow for PROTAC Synthesis using this compound

Caption: A typical workflow for the synthesis of a PROTAC using a homobifunctional this compound linker.

PROTAC Mechanism of Action and Targeted Signaling Pathway

PROTACs function by hijacking the cell's ubiquitin-proteasome system to degrade the target protein.[9] For example, a PROTAC could be designed to target a key protein in a cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway.[11]

Caption: PROTAC-mediated degradation of mTOR, a key protein in the PI3K/AKT/mTOR signaling pathway.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low reaction yield in CuAAC | Oxidation of Cu(I) to inactive Cu(II). | Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a sufficient excess of sodium ascorbate is used. |

| Inefficient catalyst-ligand complex formation. | Premix the CuSO₄ and THPTA/TBTA ligand before adding to the reaction mixture. | |

| Low reaction yield in SPAAC | Steric hindrance between the reacting molecules. | Increase the reaction time and/or temperature. Consider using a longer PEG linker to reduce steric hindrance. |

| Low reactivity of the strained alkyne. | Choose a more reactive strained alkyne (e.g., DBCO derivatives are generally more reactive than BCN). | |

| Difficulty in purifying the final conjugate | The PEG linker imparts similar solubility properties to the starting materials and the product. | Use a high-resolution purification method such as HPLC. If possible, incorporate an affinity tag into one of the molecules to facilitate purification. |

| Precipitation during the reaction | Poor solubility of one of the components or the conjugate. | Increase the proportion of organic co-solvent (e.g., DMSO or DMF), but be mindful of its effect on biomolecule stability. The PEG linker in this compound should help mitigate this issue. |

Conclusion

This compound is a powerful and versatile tool for the synthesis of complex molecular architectures through click chemistry. Its homobifunctional nature, coupled with the beneficial properties of the PEG spacer, makes it an invaluable reagent for researchers in drug discovery and development. By carefully selecting the appropriate click chemistry method (CuAAC or SPAAC) and optimizing the reaction conditions, scientists can efficiently generate novel bioconjugates with tailored properties for a wide range of applications.

References

- 1. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 9. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes: Step-by-Step Guide for Azido-PEG5-azide Bioconjugation

Introduction

Azido-PEG5-azide is a homobifunctional, water-soluble polyethylene glycol (PEG) linker used extensively in bioconjugation and drug development.[1] Its structure consists of two terminal azide (-N₃) groups separated by a five-unit PEG spacer. This configuration allows for the straightforward linkage of two alkyne-containing molecules through "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[2][3]

The primary application of this compound involves two main types of azide-alkyne cycloaddition reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction that joins a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole.[4] This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[3][4] The ring strain provides the energy for the reaction to proceed without a catalyst, making it highly suitable for applications in living systems where copper toxicity is a concern.[4][5]

These application notes provide detailed protocols for using this compound to conjugate biomolecules, quantitative data for reaction comparison, and troubleshooting guidelines for common challenges.

Bioconjugation Strategy & Workflow

The bifunctional nature of this compound allows for a sequential, two-step conjugation strategy. This involves reacting one azide group of the linker with a first alkyne-containing molecule, purifying the resulting intermediate, and then reacting the second azide group with a second alkyne-containing molecule. This ensures the formation of a well-defined final conjugate.

Experimental Protocols

This protocol describes the conjugation of an alkyne-functionalized protein to this compound.

A. Materials and Reagents

-

Alkyne-functionalized Protein (in amine-free buffer, e.g., PBS)

-

This compound

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)[6]

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[6]

-

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 200 mM in water)[6]

-

DMSO (for dissolving linker if needed)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification system (e.g., Size-Exclusion Chromatography)[6]

B. Experimental Procedure

-

Reagent Preparation:

-

Dissolve the alkyne-functionalized protein in PBS to a final concentration of 1-5 mg/mL.

-

Dissolve this compound in DMSO or PBS to create a 10-20 mM stock solution.

-

Prepare a fresh solution of sodium ascorbate. The solution is prone to oxidation and should be used within a day.[7]

-

-

Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA ligand in a 1:2 to 1:5 molar ratio.[6][8] Let the solution stand for 2-3 minutes to allow for complex formation.[6]

-

Conjugation Reaction:

-

In a new tube, add the alkyne-functionalized protein solution.

-

Add this compound to the protein solution. A molar excess of 10-20 equivalents relative to the protein is recommended to drive the reaction.

-

Add the premixed CuSO₄/THPTA solution. Final concentrations of 0.1 mM to 0.25 mM copper are often effective.[8]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[8]

-

Gently mix the solution and incubate at room temperature for 1-4 hours, protecting it from light.[6]

-

-

Purification:

-

Remove unreacted linker and reagents using Size-Exclusion Chromatography (SEC), which separates molecules based on their hydrodynamic radius.[]

-

Alternatively, dialysis or tangential flow filtration can be used for buffer exchange and removal of small molecules.

-

-

Analysis:

-

Confirm successful conjugation using SDS-PAGE, which will show a shift in the molecular weight of the protein.

-

Use Mass Spectrometry (MS) to determine the exact mass of the conjugate and confirm the degree of labeling.[10]

-

This protocol is for the copper-free conjugation of a strained-alkyne (e.g., DBCO)-functionalized molecule to the intermediate conjugate from the previous step.

A. Materials and Reagents

-

Purified Azide-PEG5-Protein intermediate

-

DBCO-functionalized molecule

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification system (e.g., SEC or IEX)

B. Experimental Procedure

-

Reagent Preparation:

-

Ensure the purified Azide-PEG5-Protein is in a suitable buffer like PBS.

-

Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

-

-

Conjugation Reaction:

-

Add the DBCO-functionalized molecule to the Azide-PEG5-Protein solution. A 2-4 molar excess of the DBCO component is typically sufficient.[11]

-

Mix gently and allow the reaction to proceed at room temperature or 4°C. Reaction times can vary from 4 to 48 hours depending on the reactivity of the components.[11]

-

-

Purification and Analysis:

Quantitative Data Summary

The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, such as the tolerance for copper, desired reaction speed, and the nature of the biomolecules involved.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) required (e.g., CuSO₄ + Sodium Ascorbate)[4] | None required[4] |

| Alkyne Reactant | Terminal Alkyne[4] | Strained Cyclooctyne (e.g., DBCO, BCN)[4] |

| Typical Reaction Time | Minutes to a few hours[4] | Several hours to overnight[4] |

| Reaction Rate | Fast (Rate constants ~10² - 10⁴ M⁻¹s⁻¹)[13] | Slower (Rate constants ~10⁻³ - 1 M⁻¹s⁻¹)[5][13] |

| Typical Yield | High to quantitative[4] | Generally high, but can be variable[4] |

| Biocompatibility | Limited for in vivo use due to copper cytotoxicity[4] | Excellent for in vivo and live cell applications[4] |

Reaction Mechanism Diagrams

The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne and the requirement of a catalyst.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low Conjugation Yield | Inappropriate reaction conditions. | Optimize temperature, time, and solvent to improve yields.[14] |

| Low purity of antibody or protein (>95% purity recommended). | Purify the biomolecule before conjugation to remove competing impurities. | |

| Inactive catalyst (CuAAC). | Use a freshly prepared sodium ascorbate solution; ensure the correct ligand-to-copper ratio.[6][7] | |

| Inaccessible reactive sites on the protein. | Consider alternative reactive sites or modify the protein to improve accessibility.[15] | |

| Protein Aggregation | Over-labeling of the protein surface. | Perform a titration to find the optimal linker-to-protein ratio.[16] |

| Hydrophobicity of the linker or conjugated molecule. | Add stabilizing excipients like glycerol (5-20%) or arginine (50-100 mM) to the buffer.[16] | |

| High protein concentration. | Perform the reaction at a lower protein concentration.[16] | |

| Lack of Site Specificity | Multiple reactive sites are available on the biomolecule. | Use site-specific incorporation of unnatural amino acids to introduce a single alkyne handle.[15] |

| Instability of Conjugate | Incorrect storage conditions. | Store bioconjugates at -20 to -80°C in aliquots to prevent degradation from freeze-thaw cycles, unless specified otherwise. |

| Linker length is not optimal. | Experiment with crosslinkers of different lengths to improve stability.[14] |

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. jenabioscience.com [jenabioscience.com]

- 10. enovatia.com [enovatia.com]

- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 15. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for Azido-PEG5-azide in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the target Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[]

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and flexibility influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.[1][5] Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design, with some statistics indicating their use in over half of reported PROTACs.[5] PEG linkers offer several advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[6]

-

Biocompatibility: PEG is well-known for its low toxicity and immunogenicity.

-

Optimizable Length: PEG linkers are commercially available in various lengths, allowing for systematic optimization of the distance between the warhead and anchor ligands to achieve maximal degradation potency.[5]

-

Conformational Flexibility: The flexibility of the PEG chain can help the PROTAC adopt an optimal conformation for ternary complex formation.[6]

Azido-PEG5-azide: A Versatile Homobifunctional Linker

This compound is a PEG-based, homobifunctional linker designed for the efficient synthesis of PROTACs. Its structure consists of a 5-unit polyethylene glycol chain capped at both ends with highly reactive azide (N₃) groups. This symmetrical design makes it an ideal building block for modular PROTAC assembly using one of the most reliable bioorthogonal reactions: "click chemistry".

The terminal azide groups enable facile and high-yield conjugation to alkyne-functionalized ligands via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7] This approach offers a convergent and efficient synthetic strategy, allowing for the rapid generation of PROTAC libraries with diverse warheads and E3 ligase ligands for screening and optimization.[1] The resulting triazole ring formed during the click reaction is metabolically stable and contributes to the linker's structural properties.

Diagrams and Visualizations

Caption: The PROTAC mechanism of action, leading to targeted protein degradation.

Caption: A convergent workflow for PROTAC synthesis using this compound.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via CuAAC

This protocol describes a general procedure for the two-step synthesis of a PROTAC using a homobifunctional azide linker. It assumes the starting materials, an alkyne-functionalized POI ligand and an alkyne-functionalized E3 ligase ligand, are prepared in advance.

Materials:

-

Alkyne-functionalized E3 ligase ligand (e.g., Alkyne-Pomalidomide)

-